1-(3-Methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol
1-(3-Methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0699197
InChI:
InChI=1S/C21H28N2O4/c1-25-19-8-6-17(7-9-19)23-12-10-22(11-13-23)15-18(24)16-27-21-5-3-4-20(14-21)26-2/h3-9,14,18,24H,10-13,15-16H2,1-2H3
SMILES:
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O
Molecular Formula:
C21H28N2O4
Molecular Weight:
372.5 g/mol
1-(3-Methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol
CAS No.:
Cat. No.: VC0699197
Molecular Formula: C21H28N2O4
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2O4 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C21H28N2O4/c1-25-19-8-6-17(7-9-19)23-12-10-22(11-13-23)15-18(24)16-27-21-5-3-4-20(14-21)26-2/h3-9,14,18,24H,10-13,15-16H2,1-2H3 |
| Standard InChI Key | FOTDCYXSVOODOY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator